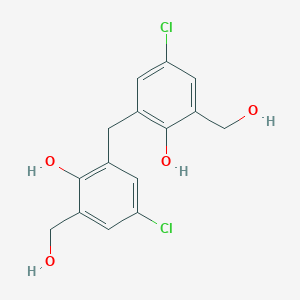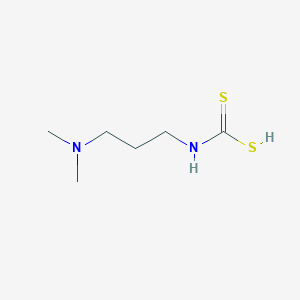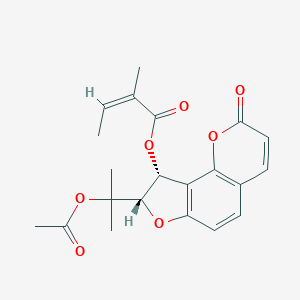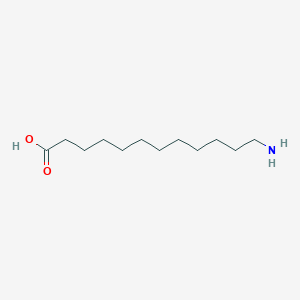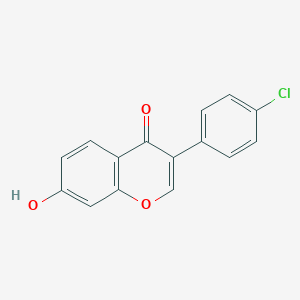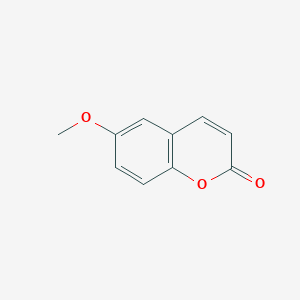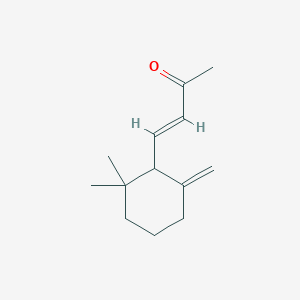
gamma-Ionone
Overview
Description
Gamma-Ionone is a chemical compound belonging to the ionone family, which are aroma compounds found in a variety of essential oils. This compound is known for its pleasant floral and woody scent, making it a valuable component in the fragrance industry . It is derived from the degradation of carotenoids, which are pigments found in plants .
Preparation Methods
Gamma-Ionone can be synthesized through various methods. One common synthetic route involves the reaction of citral and acetone in the presence of a base catalyst such as calcium oxide . Another method involves the dehydration of a key intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, prepared from gamma-cyclocitral and acetone using di-n-butylboryl trifluoromethanesulfonate and triethylamine as coupling reagents . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Gamma-Ionone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include 6,7-epoxy-gamma-ionone and other oxygenated derivatives . The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Scientific Research Applications
Gamma-Ionone has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other valuable compounds . In biology and medicine, this compound has shown potential anticancer, anti-inflammatory, and antimicrobial properties . It is also used in the fragrance and flavor industries due to its pleasant aroma . Additionally, this compound is being explored for its role in metabolic pathways and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of gamma-Ionone involves its interaction with olfactory receptors, particularly OR51E2 . This interaction triggers a cascade of cellular events, including the regulation of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and pro-inflammatory mediators . This compound’s effects are mediated through these molecular targets and pathways, contributing to its biological activities such as anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Compared to its counterparts, gamma-Ionone has a unique floral and woody scent, making it particularly valuable in the fragrance industry . While alpha-Ionone and beta-Ionone are also used in perfumery, this compound’s distinct aroma profile sets it apart . Additionally, this compound’s potential therapeutic applications further highlight its uniqueness among similar compounds .
Properties
IUPAC Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOKXHPFMOVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCCC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052543 | |
| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-76-5 | |
| Record name | γ-Ionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
